molecular formula C18H20N4O3 B2500136 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 2034550-63-3

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2500136
CAS RN: 2034550-63-3
M. Wt: 340.383
InChI Key: URMWIOFDDODPNE-UHFFFAOYSA-N
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Description

The compound "N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer potential properties and activities. For instance, compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for various biological activities, including as opioid kappa agonists and enzyme inhibitors .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from variously substituted or unsubstituted aromatic organic acids, which are then converted into esters, hydrazides, and subsequently into 1,3,4-oxadiazole derivatives . The final target compounds are often obtained by reacting intermediates with appropriate halogenated acetamides in the presence of a base such as sodium hydride and a solvent like N,N-dimethylformamide (DMF) . This suggests that the synthesis of the compound would also involve a similar strategic approach, utilizing the key 1,3,4-oxadiazole scaffold.

Molecular Structure Analysis

The molecular structure of compounds containing the 1,3,4-oxadiazole ring has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry . X-ray crystallography has also been employed to determine the spatial structure of these molecules, which can provide valuable information about the conformation and potential interaction sites for biological activity .

Chemical Reactions Analysis

The chemical reactivity of the 1,3,4-oxadiazole ring is influenced by its substituents, as seen in the synthesis of related compounds. The presence of electron-donating or electron-withdrawing groups can affect the reactivity towards nucleophiles or electrophiles, respectively. Additionally, the oxadiazole ring can participate in further chemical transformations, potentially leading to a diverse array of derivatives with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 1,3,4-oxadiazole moiety can be influenced by the nature of the substituents attached to the ring. For example, the optical properties, such as UV-vis absorption and fluorescence, can vary depending on the substituents present on the aryl ring bonded to the pyrazole moiety or the position of the substituents on the benzene ring . These properties are important for understanding the behavior of these compounds in biological systems and can also provide insights into their potential applications in medicinal chemistry .

Scientific Research Applications

Computational and Pharmacological Evaluation

A study focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibited moderate inhibitory effects in assays related to epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), highlighting their potential in drug discovery and development for various therapeutic applications (Faheem, 2018).

Coordination Complexes and Antioxidant Activity

Another study investigated novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes demonstrated significant antioxidant activity in vitro, suggesting their potential in developing therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).

Anticancer Activity

Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives revealed compounds with appreciable cancer cell growth inhibition against multiple cancer cell lines. This indicates the potential of such compounds in the development of new anticancer agents (Al-Sanea et al., 2020).

Chemotherapeutic Agents

A series of hydrazide and oxadiazole derivatives were designed and synthesized, showing antimicrobial activity against various bacteria and fungi, as well as antiproliferative activity against human tumor cell lines. Such studies underscore the versatility of oxadiazole derivatives in developing chemotherapeutic agents (Kaya et al., 2017).

CRMP 1 Inhibitors

In the search for new treatments for small lung cancer, a series of 1,3,4 Oxadiazole derivatives were synthesized and evaluated as Collapsin response mediator protein 1 (CRMP 1) inhibitors. These compounds showed considerable inhibition of cell growth, highlighting their potential in cancer therapy (Panchal et al., 2020).

properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-3-22-10-4-5-15(22)18-20-17(25-21-18)12-19-16(23)11-13-6-8-14(24-2)9-7-13/h4-10H,3,11-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMWIOFDDODPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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